Ortho‑Methoxy Conformational Restriction Versus Para‑Methoxy Analogue
X‑ray crystallography of a closely related (2‑methoxyphenyl)imino‑thiazolidinone demonstrates that the ortho‑methoxyphenyl ring is twisted 79.3° relative to the thiazole plane, whereas the para‑methoxy isomer in analogous structures typically shows dihedral angles of < 30° [1]. This conformational difference alters the spatial presentation of the methoxy oxygen, which is critical for hydrogen‑bonding interactions with biological targets [2].
| Evidence Dimension | Dihedral angle between methoxyphenyl ring and thiazole/thiazolidine plane |
|---|---|
| Target Compound Data | 79.3° (ortho‑methoxy derivative, X‑ray structure of analogous thiazolidinone) |
| Comparator Or Baseline | Para‑methoxy isomer: typical dihedral angle < 30° (literature values for related structures) |
| Quantified Difference | ≈ 49° greater twist for ortho‑methoxy substitution |
| Conditions | Single‑crystal X‑ray diffraction at 100 K; analogous thiazolidin‑4‑one scaffold |
Why This Matters
The large conformational difference directly impacts molecular recognition and binding affinity, making the ortho‑methoxy derivative a non‑interchangeable entity in any structure‑based design or screening campaign.
- [1] Crystal and molecular structure of (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one, Acta Cryst. 2019, E75, 1388–1391. View Source
- [2] US9139543B2 – Thiazole compounds and uses thereof, 2013. View Source
